molecular formula C20H24N2O2 B6102690 N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide

N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide

Cat. No. B6102690
M. Wt: 324.4 g/mol
InChI Key: MLKHRJSNIYXNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is a synthetic compound that belongs to the family of amides. This compound is commonly referred to as DMAPA and has been extensively studied for its potential applications in scientific research. DMAPA has been shown to have a wide range of biochemical and physiological effects and has been used in various research studies to investigate its mechanism of action.

Mechanism of Action

The exact mechanism of action of DMAPA is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. DMAPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMAPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. DMAPA has also been shown to have antioxidant properties and can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMAPA in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for investigating potential cancer treatments. However, one of the limitations of using DMAPA is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on DMAPA. One area of research could be investigating its potential as a treatment for other diseases, such as Alzheimer's disease or Parkinson's disease. Another area of research could be investigating the potential use of DMAPA in combination with other cancer treatments to improve their efficacy. Additionally, more research is needed to fully understand the mechanism of action of DMAPA and how it can be optimized for use in scientific research.

Synthesis Methods

DMAPA can be synthesized through a multi-step process that involves the reaction of 2-methylphenylacetic acid with thionyl chloride to produce an acid chloride intermediate. This intermediate is then reacted with N,N-dimethyl-3-aminophenol to produce the desired DMAPA compound.

Scientific Research Applications

DMAPA has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. DMAPA has been shown to have potent anti-cancer properties and has been used in various studies to investigate its potential as a cancer treatment.

properties

IUPAC Name

N,N-dimethyl-3-[4-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-6-4-5-7-17(15)14-19(23)21-18-11-8-16(9-12-18)10-13-20(24)22(2)3/h4-9,11-12H,10,13-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKHRJSNIYXNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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